ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
CAS No.: 1040638-86-5
Cat. No.: VC11960809
Molecular Formula: C24H22N4O4S
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 3-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate - 1040638-86-5](/images/structure/VC11960809.png)
Specification
CAS No. | 1040638-86-5 |
---|---|
Molecular Formula | C24H22N4O4S |
Molecular Weight | 462.5 g/mol |
IUPAC Name | ethyl 3-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Standard InChI | InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-10-7-11-17(12-16)26-19(29)14-33-24-27-20-18(15-8-5-4-6-9-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29) |
Standard InChI Key | XQZDYAQAFGGNJD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrrolo[3,2-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their bioactivity. Its molecular formula is C₂₄H₂₂N₄O₄S, with a molecular weight of 462.5 g/mol . Key structural components include:
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A pyrrolo[3,2-d]pyrimidin-4-one core substituted with a methyl group at position 3 and a phenyl group at position 7.
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A sulfanyl acetamido linker bridging the heterocycle to a benzoate ester.
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A meta-substituted ethyl benzoate group, distinguishing it from para-substituted analogs like ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate .
The IUPAC name reflects these features, emphasizing the sulfanyl acetamido linkage and esterification site.
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for this compound is documented, synthesis likely follows strategies used for analogs:
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Core Formation: Construct the pyrrolo[3,2-d]pyrimidine ring via cyclization of appropriately substituted precursors, such as aminopyrimidines with α,β-unsaturated carbonyl compounds .
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Thiol Functionalization: Introduce the sulfanyl group at position 2 through nucleophilic substitution using thiourea or Lawesson’s reagent .
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Acetamido-Benzoate Coupling: React the thiolated intermediate with ethyl 3-(bromoacetamido)benzoate via a coupling agent like CDI (1,1'-carbonyldiimidazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Reported yields for analogous reactions range from 53% to 95%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
Analytical Characterization
Key techniques for structural confirmation include:
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Phenyl Substitution: The 7-phenyl group enhances lipophilicity, improving membrane permeability .
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Sulfanyl Linker: The thioether group increases metabolic stability compared to oxygen analogs .
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Ester Position: Meta-substitution on the benzoate may alter binding affinity vs. para-substituted derivatives .
Comparative Analysis with Analogous Compounds
The target compound’s meta-ester configuration may offer unique steric interactions in enzyme binding compared to para-substituted analogs .
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